Imidazo[1,2-a]pyrazine-2-acetonitrile
Overview
Description
Imidazo[1,2-a]pyrazine-2-acetonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazo[1,2-a]pyrazine-2-acetonitrile can be synthesized through various synthetic routes. One common method involves the iodine-catalyzed one-pot three-component condensation reaction. This method uses an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide as starting materials. The reaction proceeds via [4 + 1] cycloaddition, yielding the desired imidazo[1,2-a]pyrazine derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts like iodine. The process is designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrazine-2-acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal-free oxidation agents.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Metal-free oxidation agents.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo[1,2-a]pyrazine derivatives with different functional groups, while substitution reactions can introduce various substituents at specific positions on the imidazo[1,2-a]pyrazine ring .
Scientific Research Applications
Imidazo[1,2-a]pyrazine-2-acetonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrazine-2-acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt cellular processes in cancer cells, leading to apoptosis. The compound’s ability to inhibit certain enzymes and proteins is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features and biological activities.
Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry and drug development.
Uniqueness
Imidazo[1,2-a]pyrazine-2-acetonitrile is unique due to its specific structural configuration, which allows for diverse chemical modifications and a broad spectrum of biological activities. Its versatility in synthetic applications and potential therapeutic benefits make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-imidazo[1,2-a]pyrazin-2-ylacetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-2-1-7-6-12-4-3-10-5-8(12)11-7/h3-6H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNARLFIXPZUKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287467 | |
Record name | Imidazo[1,2-a]pyrazine-2-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57892-74-7 | |
Record name | Imidazo[1,2-a]pyrazine-2-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57892-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyrazine-2-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.